molecular formula C8H8ClF3N2O B1398702 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol CAS No. 1089330-40-4

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol

Cat. No.: B1398702
CAS No.: 1089330-40-4
M. Wt: 240.61 g/mol
InChI Key: AFDCSMWCEAIQGK-UHFFFAOYSA-N
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Description

The compound “2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol” is a derivative of pyridine . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

The synthesis of “this compound” involves the use of 2-chloro-4-(trifluoromethyl)pyridine, which can be synthesized from 2-chloro-4-iodopyridine . The synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been reviewed in detail .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a trifluoromethyl group (-CF3), and an aminoethanol group (-NHCH2CH2OH). The presence of these functional groups contributes to the unique physical and chemical properties of the compound .

Scientific Research Applications

Protecting Group for Carboxylic Acids

  • Chemical and Thermal Cleavage in Polymer Chemistry : 2-(Pyridin-2-yl)ethanol serves as a protecting group for methacrylic acid (MAA), allowing selective removal post-polymerization. It withstands acidic conditions and resists catalytic hydrogenolysis. This property is vital in synthesizing and modifying polymers, especially for creating diblock copolymers with poly(methacrylic acid) segments (Elladiou & Patrickios, 2012).

Antibacterial Activity

  • Novel Triazine and Diazepine Derivatives : Research indicates significant antimicrobial activity in compounds derived from 2-(pyridin-2-ylamino)ethanol, especially against bacteria like E. coli, P. aeruginosa, and S. aureus. This finding is crucial for developing new antibacterial agents (Salih, Salimon & Hussien, 2021).

Pharmaceutical Applications

  • Beta3-Adrenergic Receptor Agonists : A derivative of 2-(pyridin-2-yl)ethanol, specifically (R)-1-(pyridin-3-yl)-2-aminoethanol, has been identified as a valuable component in beta3-adrenergic receptor agonists. This highlights its potential in developing drugs targeting these receptors (Perrone et al., 2006).

Antioxidant and Antimicrobial Properties

  • Pyridine Derivatives : Compounds incorporating 2-(pyridin-2-ylamino)ethanol demonstrated noteworthy antioxidant and antimicrobial properties. This expands the potential use of these compounds in both health-related and industrial applications (Bonacorso et al., 2015).

Chemical Synthesis

  • Formation of Schiff-base Ligands : The reaction of 2-(pyridin-2-ylamino)ethanol with pyridine-2-carbaldehyde forms Schiff-base ligands, which are useful in synthesizing complexes with metals like copper and cadmium. This is significant in the field of coordination chemistry (Purkait et al., 2016).

Bioinorganic Chemistry

  • Synthesis and Characterization of Metal Complexes : Research explores the synthesis and characterization of metal complexes involving 2-(pyridin-2-ylamino)ethanol derivatives. Such studies are foundational in bioinorganic chemistry, with implications in catalysis and material science (Singh & Singh, 2012).

Properties

IUPAC Name

2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O/c9-6-3-5(8(10,11)12)4-7(14-6)13-1-2-15/h3-4,15H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDCSMWCEAIQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1NCCO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194763
Record name 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089330-40-4
Record name 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089330-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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